N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 3.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-13(7-16(2)15-9)21(17,18)14-6-10-3-4-11-12(5-10)20-8-19-11/h3-5,7,14H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRXVIYHKJVPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49737695 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base such as sodium hydroxide.
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl-4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-Biphenyl]-4-sulfonamido}benzoate (Compound 108)
- Structural Differences: Pyrazole vs. Biphenyl: The target compound replaces Compound 108’s biphenyl sulfonamide with a 1,3-dimethylpyrazole group. Functional Groups: Both compounds share the benzodioxolylmethyl-sulfonamide backbone, but Compound 108 includes an ethyl benzoate ester, which may influence metabolic stability compared to the pyrazole’s methyl groups.
Synthesis :
1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine
- Its simpler structure may result in lower target specificity compared to the sulfonamide-based compounds .
Research Findings and Limitations
- Key Insights :
- Limitations :
- Direct pharmacological data for the target compound is absent in the provided evidence, necessitating further studies on binding assays and ADMET profiles.
- Synthetic yields for pyrazole-based sulfonamides are unreported, unlike the 66% yield for biphenyl analogs .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O4S |
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | This compound |
| LogP | 2.7498 |
| Polar Surface Area | 70.723 Ų |
This compound features a pyrazole core linked to a benzodioxole moiety and a sulfonamide group, contributing to its unique biological profile.
Antitumor Activity
Research has demonstrated that pyrazole derivatives exhibit notable antitumor properties. For instance, compounds structurally similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. Specifically, they target kinases such as BRAF(V600E) and EGFR, which are critical in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies indicate that certain pyrazole derivatives possess significant antibacterial and antifungal properties. They disrupt microbial cell wall synthesis and inhibit essential metabolic pathways in pathogens . The sulfonamide group enhances the compound's ability to penetrate bacterial membranes, making it an effective agent against resistant strains.
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial activities, this compound exhibits anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in various inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : The pyrazole ring system is known to interact with ATP-binding sites of kinases, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival.
- Interaction with Receptors : The benzodioxole moiety may engage in π–π stacking interactions with aromatic residues in receptor binding sites, enhancing the affinity for targets involved in inflammation and cancer progression.
- Sulfonamide Functionality : The sulfonamide group contributes to the compound's solubility and ability to form hydrogen bonds with biological macromolecules, facilitating its pharmacological effects.
Case Studies
Several studies have assessed the efficacy of this compound:
Study 1: Antitumor Efficacy
A study involving human cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. The IC50 values were significantly lower compared to control groups.
Study 2: Antimicrobial Assessment
In vitro tests showed that the compound displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be effective against resistant strains such as MRSA.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
